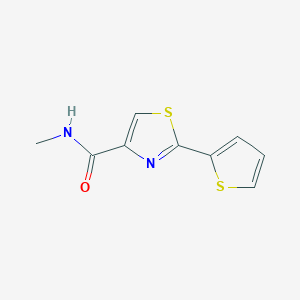

![molecular formula C19H17FN2O3 B3016202 3-fluoro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide CAS No. 851405-67-9](/img/structure/B3016202.png)

3-fluoro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 3-fluoro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide is a fluorinated benzamide derivative. Benzamide derivatives are known for their diverse pharmacological activities, including neuroleptic properties. The presence of a fluorine atom in such compounds often enhances their biological activity due to the unique properties of fluorine, such as its small size, high electronegativity, and ability to form stable bonds with carbon.

Synthesis Analysis

The synthesis of fluorinated benzamide derivatives can be complex, involving multiple steps and requiring careful control of reaction conditions. For example, the synthesis of a related fluorinated benzamide neuroleptic is reported in paper , where the starting material 3-(3,4-dimethoxyphenyl)-1-propanol is used to achieve an overall yield of 20-25%. This process involves a nucleophilic substitution reaction with no carrier added [18F]fluoride to introduce the fluorine atom. The specific activities achieved indicate a high degree of radiochemical purity, which is essential for neuroleptic compounds.

Molecular Structure Analysis

The molecular structure of 3-fluoro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide would include a benzamide core with a fluorine atom attached to the benzene ring. Additionally, the molecule would feature a quinoline moiety, which is a bicyclic compound with a nitrogen heteroatom in the ring structure. The methoxy group and the keto group on the quinoline ring would influence the electronic distribution and potentially the biological activity of the molecule.

Chemical Reactions Analysis

Fluorinated benzamides can undergo various chemical reactions, particularly those involving the amide functional group. The fluorine atom can also affect the reactivity of the benzene ring, making it more susceptible to electrophilic substitution reactions. The synthesis process described in paper involves a nucleophilic substitution reaction, which is a common type of reaction for introducing fluorine into aromatic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzamides like 3-fluoro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide would be influenced by the presence of the fluorine atom and the quinoline structure. The fluorine atom would likely increase the lipophilicity of the compound, potentially improving its ability to cross biological membranes. The quinoline moiety could contribute to the compound's stability and its interaction with biological targets.

While the provided papers do not directly discuss the specific compound , they offer insight into the synthesis and properties of related fluorinated benzamide compounds. The antibacterial activity of similar compounds is highlighted in paper , where a series of pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides showed effectiveness against various bacterial strains. This suggests that the compound may also possess antibacterial properties, although further studies would be required to confirm this.

Aplicaciones Científicas De Investigación

Chemosensor for Zn(2+) Recognition

A novel fluorescent sensor, featuring a quinoline group, demonstrated exceptional selectivity and sensitivity towards Zn(2+) over other cations in acetonitrile aqueous solutions. This specificity was attributed to its unique binding modes with Zn(2+) and Cd(2+), as confirmed by X-ray crystal structure analysis and density functional theory calculations. This sensor's capabilities extend to fluorescence imaging of Zn(2+) in living cells, showcasing its potential in biological applications (Li et al., 2014).

Pharmacological Studies and HERG Channel Inhibition

Investigations into the structure-activity relationship of 3-aminomethylquinoline derivatives identified compounds with potent inhibitory activity against human MCH receptor 1 (hMCHR1), significantly suppressing food intake in diet-induced obesity (DIO) rats. A focus on minimizing the hERG K(+) channel inhibition led to the discovery of derivatives with reduced cardiac liabilities, suggesting the compound's potential in therapeutic interventions without compromising cardiac safety (Kasai et al., 2012).

Photostability and Biological Activity of Fluoroquinolones

The study of fluoroquinolone derivatives, including those substituted at the 8 position, revealed insights into their photostability and biological activities. The introduction of a methoxy group at the 8 position significantly impacted the stability of fluoroquinolones against UV irradiation, suggesting the importance of structural modifications in developing antibiotics with enhanced stability and reduced cytotoxicity (Matsumoto et al., 1992).

Serotonin 1A Receptors and Alzheimer's Disease

Utilizing a selective molecular imaging probe, researchers quantified the 5-HT(1A) receptor densities in the brains of Alzheimer's disease patients, revealing significant receptor density decreases in key brain regions. These findings correlate with clinical symptoms and other neuropathological measures, underscoring the potential of targeting 5-HT(1A) receptors in diagnosing and understanding Alzheimer's disease progression (Kepe et al., 2006).

ATM Kinase Inhibitors for Cancer Therapy

The development of novel 3-quinoline carboxamides as potent, selective inhibitors of ataxia telangiectasia mutated (ATM) kinase highlighted their efficacy in tumor models. These inhibitors demonstrate the potential of targeting ATM kinase in cancer therapy, offering a new avenue for therapeutic development (Degorce et al., 2016).

Mecanismo De Acción

Target of Action

It is known that many indole derivatives, which share a similar structure to the compound , have been found to bind with high affinity to multiple receptors . This suggests that the compound may also interact with various cellular targets.

Mode of Action

It can be inferred from the related suzuki–miyaura (sm) coupling reaction that the compound might participate in electronically divergent processes with a metal catalyst . This involves oxidative addition with formally electrophilic organic groups and transmetalation with formally nucleophilic organic groups .

Biochemical Pathways

It is known that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect multiple biochemical pathways.

Pharmacokinetics

The broad application of sm coupling, a reaction that may be related to the compound’s synthesis, arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable nature of the organoboron reagents, and their rapid transmetalation with palladium (ii) complexes . This suggests that the compound may have favorable ADME properties.

Result of Action

The compound has shown excellent anticancer activities against hepatoma cells, colon cancer cells, and lung cancer cells in vitro . This suggests that the compound’s action results in the inhibition of cancer cell proliferation.

Action Environment

The sm coupling reaction, which may be related to the compound’s synthesis, is known to be exceptionally mild and functional group tolerant . This suggests that the compound may be stable and effective under a variety of environmental conditions.

Propiedades

IUPAC Name |

3-fluoro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O3/c1-25-16-6-5-12-9-14(19(24)22-17(12)11-16)7-8-21-18(23)13-3-2-4-15(20)10-13/h2-6,9-11H,7-8H2,1H3,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGRVYFWOUBLZNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-fluoro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

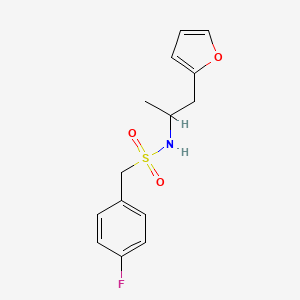

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B3016120.png)

![Furan-2-yl-[3-(2-hydroxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B3016124.png)

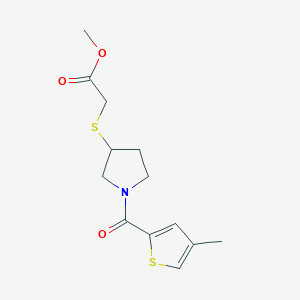

![methyl 5,5,7,7-tetramethyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3016125.png)

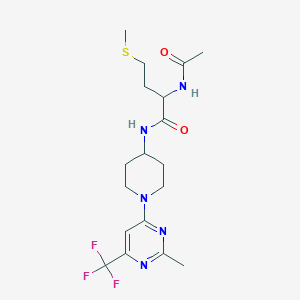

![(1R,3S,3Ar,5aS,6S,11aS,13aR)-1,6-dihydroxy-3a-(hydroxymethyl)-5a,8,8,11a,13a-pentamethyl-3-propan-2-yl-2,3,4,5,5b,6,7,7a,13,13b-decahydro-1H-cyclopenta[a]chrysen-9-one](/img/structure/B3016128.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide](/img/structure/B3016131.png)

![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(4-benzylphenyl)-3-oxopropanenitrile](/img/structure/B3016134.png)

![2-(4-Butoxyphenyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B3016135.png)

![2-[[1-[4-(Dimethylamino)benzoyl]piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B3016139.png)

![1-((2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-phenethylurea](/img/structure/B3016141.png)

![1-methyl-N-(6-nitrobenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B3016142.png)